molecular formula C8H6ClNS B092711 5-Chloro-2-methylbenzothiazole CAS No. 1006-99-1

5-Chloro-2-methylbenzothiazole

Cat. No. B092711
CAS RN: 1006-99-1
M. Wt: 183.66 g/mol
InChI Key: XCALAYIRFYALSX-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse applications in various industrial and domestic applications due to their unique chemical properties .

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be complex, involving multiple steps and various reactions. For instance, 2-Chloro-6-chloromethylbenzothiazole, a compound structurally similar to 5-Chloro-2-methylbenzothiazole, was synthesized through a five-step reaction process starting from ethyl 4-aminobenzonic acid. This process included cyclization, diazotization, bromination, substitution, reduction, and chlorination, as detailed in one study . Such synthetic routes are indicative of the intricate methods required to produce benzothiazole derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex, with various substituents affecting their overall conformation and reactivity. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, a related compound, revealed that the benzoxazole ring systems are almost planar and make a significant dihedral angle with each other . This suggests that the molecular structure of 5-Chloro-2-methylbenzothiazole could also exhibit unique spatial arrangements influencing its chemical behavior.

Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions, which can lead to the formation of new compounds or the transformation of existing ones. For instance, the reaction of substituted 5-chloro-2-methylbenzothiazoles with 3,4,5,6-tetrachloro-1,2-benzoquinone resulted in the formation of trichloro and tetrachloro tropolone derivatives . Additionally, the photochemical behavior of benzotriazole derivatives under UV radiation has been studied, showing that these compounds can undergo photolysis, leading to the formation of different photoproducts through processes such as N-N and N-NH bond scission and dechlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles are influenced by their molecular structure and the nature of their substituents. For example, the presence of a chloro group can affect the photolysis rates of these compounds, as observed in the study of 5-chlorobenzotriazole . The introduction of nitro groups can also activate other substituents like chlorine, which can then undergo nucleophilic displacement reactions . Moreover, the presence of substituents can restrict the rotation around certain bonds in the molecule, as evidenced by NMR, X-ray, and DFT studies .

Scientific Research Applications

  • Synthesis of Cationic Carbene Complexes : Fraser, Roper, and Stone (1974) reported the reaction of 2-chloro-derivatives of benzthiazoles, including 5-Chloro-2-methylbenzothiazole, with IrCl(CO)(PMe2Ph)2 to form cationic carbene complexes [(IrCl2(CO)(PMe2Ph)2(L)]+(L) with potential applications in organometallic chemistry and catalysis (Fraser, Roper, & Stone, 1974).

  • Formation of Tropolones : Bondareva et al. (2011) described an acid-catalyzed reaction of substituted 5-chloro-2-methylbenzothiazoles leading to the formation of tropolone compounds, which are of interest due to their unique chemical structure and potential biological activity (Bondareva et al., 2011).

  • Aldol-Type Reactions in Organic Synthesis : Chikashita et al. (1986) developed a method for synthesizing β-hydroxybenzothiazoles through aldol-type reactions involving 5-Chloro-2-methylbenzothiazole. This method has applications in organic synthesis, particularly in the formation of complex organic molecules (Chikashita, Ikegami, Okumura, & Itoh, 1986).

  • Development of Anti-Tuberculosis Drugs : Huang et al. (2009) explored the use of 5-Chloro-2-methylbenzothiazole derivatives in the development of new therapeutics for tuberculosis. They synthesized compounds showing activity against Mycobacterium tuberculosis, indicating its potential in drug discovery for tuberculosis treatment (Huang et al., 2009).

  • Computational and Spectroscopic Analysis of Benzoxazole Derivatives : Silva, Cimas, and Silva (2013) conducted thermochemical studies on benzoxazole derivatives, including 5-chloro-2-methylbenzoxazole, using computational and experimental techniques. This research has implications in understanding the energetic properties of these compounds (Silva, Cimas, & Silva, 2013).

  • Antioxidant Agent Synthesis and Evaluation : Hossan (2020) synthesized derivatives of 5-arylazo-2-chloroacetamido thiazoles and evaluated their antioxidant efficacy. The study provides insights into the potential use of these compounds as antioxidants (Hossan, 2020).

Safety And Hazards

5-Chloro-2-methylbenzothiazole should be handled with care. It should not be released into the environment . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-chloro-2-methyl-1,3-benzothiazole
Source PubChem
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InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALAYIRFYALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061402
Record name Benzothiazole, 5-chloro-2-methyl-
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Molecular Weight

183.66 g/mol
Source PubChem
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Product Name

5-Chloro-2-methylbenzothiazole

CAS RN

1006-99-1
Record name 5-Chloro-2-methylbenzothiazole
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Record name Benzothiazole, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methylbenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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